molecular formula C11H20O2 B14521088 5-Butyl-3-ethyl-3-methyloxolan-2-one CAS No. 62453-17-2

5-Butyl-3-ethyl-3-methyloxolan-2-one

Cat. No.: B14521088
CAS No.: 62453-17-2
M. Wt: 184.27 g/mol
InChI Key: QHZTURBLJWWROA-UHFFFAOYSA-N
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Description

5-Butyl-3-ethyl-3-methyloxolan-2-one is an organic compound with the molecular formula C11H20O2. It belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is known for its unique structural features, which include butyl, ethyl, and methyl substituents attached to the oxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-3-ethyl-3-methyloxolan-2-one can be achieved through various organic synthesis techniques. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of butyl ethyl ketone with a suitable diol in the presence of an acid catalyst can lead to the formation of the oxolane ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Butyl-3-ethyl-3-methyloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

    Substitution: The substituents on the oxolane ring can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

5-Butyl-3-ethyl-3-methyloxolan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Butyl-3-ethyl-3-methyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Butyl-5-ethyl-3-methyloxolan-2-one
  • 5-Butyl-5-ethyl-3-methyldihydro-2(3H)-furanone
  • 5-Butyl-5-ethyl-3-methyl-tetrahydrofuran-2-one

Uniqueness

5-Butyl-3-ethyl-3-methyloxolan-2-one is unique due to its specific substitution pattern on the oxolane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

62453-17-2

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

5-butyl-3-ethyl-3-methyloxolan-2-one

InChI

InChI=1S/C11H20O2/c1-4-6-7-9-8-11(3,5-2)10(12)13-9/h9H,4-8H2,1-3H3

InChI Key

QHZTURBLJWWROA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC(C(=O)O1)(C)CC

Origin of Product

United States

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